Lurasidone metabolite 14326, also known as 5α/6α-hydroxy Lurasidone, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound is classified under the benzisothiazole derivatives and is primarily generated through the metabolic processes involving cytochrome P450 enzymes in the liver. The chemical structure of Lurasidone metabolite 14326 is represented by the molecular formula and has a molecular weight of approximately 508.69 g/mol. Its identification is crucial in understanding the pharmacokinetics and pharmacodynamics of lurasidone itself, as it contributes to the drug's therapeutic effects and safety profile .
The synthesis of Lurasidone metabolite 14326 occurs primarily through hepatic metabolism, specifically via cytochrome P450 3A4 (CYP3A4). This enzyme facilitates various biotransformation pathways including oxidative N-dealkylation and hydroxylation. The metabolic pathway can be summarized as follows:
These metabolic processes result in various active and inactive metabolites, with Lurasidone metabolite 14326 being one of them.
Lurasidone metabolite 14326 features a complex molecular structure characterized by multiple functional groups. The detailed structure can be represented as follows:
The structural representation indicates that it retains significant portions of the parent compound lurasidone while incorporating modifications that influence its pharmacological activity .
Lurasidone metabolite 14326 participates in various chemical reactions primarily related to its metabolic pathways. These include:
The exact reaction mechanisms involve intricate interactions with enzymatic systems within the liver.
Lurasidone metabolite 14326 exhibits pharmacological activity primarily through its interaction with neurotransmitter receptors in the brain. It demonstrates affinity for:
Lurasidone metabolite 14326 possesses several noteworthy physical and chemical properties:
These properties are essential for understanding how this metabolite behaves in biological systems and its potential interactions with other compounds .
Lurasidone metabolite 14326 serves several important roles in scientific research:
Lurasidone metabolite 14326 (ID-14326) is a pharmacologically active biotransformation product of the atypical antipsychotic lurasidone hydrochloride. Chemically identified as a product of oxidative N-dealkylation and hydroxylation pathways, this metabolite retains the core structural elements of the parent compound, featuring the benzisothiazolylpiperazine moiety linked to a modified cyclohexylmethylnorbornane imide group [1] [4]. Its molecular formula is C₂₈H₃₆N₄O₃S, with a molecular weight of 508.68 g/mol, distinguishing it from lurasidone (C₂₈H₃₆N₄O₂S, 492.68 g/mol) by the addition of an oxygen atom [1] [7].
Table 1: Molecular Properties of Lurasidone and Metabolite 14326
Property | Lurasidone | Metabolite 14326 |
---|---|---|
Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₆N₄O₃S |
Molecular Weight (g/mol) | 492.68 | 508.68 |
Primary Metabolic Pathway | CYP3A4 | CYP3A4 |
Protein Binding | ~99% | Not fully characterized |
Bioactivity Status | Parent drug | Active metabolite |
In pharmacokinetic studies, ID-14326 is generated primarily via hepatic cytochrome P450 3A4 (CYP3A4)-mediated metabolism. The metabolic sequence involves:
ID-14326 was first identified during preclinical development of lurasidone in the early 2000s. Accelerated research followed lurasidone’s FDA approval for schizophrenia (2010) and bipolar depression (2013), driven by the need to elucidate its metabolic fate [5] [7]. Key milestones include:
The metabolite’s isolation proved challenging due to its low plasma concentrations. Advanced techniques like high-resolution mass spectrometry (HRMS) were pivotal in differentiating it from structural isomers [7].
ID-14326 exemplifies how minor metabolites can contribute to the net pharmacological activity of psychotropic drugs. Research highlights include:
• Receptor Binding Profile
ID-14326 shares lurasidone’s high-affinity antagonism at dopamine D₂ (Kᵢ = ~1 nM) and serotonin 5-HT₂ₐ (Kᵢ = ~0.5 nM) receptors. Crucially, it retains partial agonism at 5-HT₁ₐ receptors (Kᵢ = ~6 nM), which modulates mood and cognition [3] [8]. Unlike lurasidone, it shows weaker 5-HT₇ receptor blockade, suggesting distinct contributions to clinical effects [3] [7].
Table 2: Receptor Binding Affinities (Kᵢ, nM) of Lurasidone and Metabolite 14326
Receptor | Lurasidone | Metabolite 14326 | Pharmacological Action |
---|---|---|---|
Dopamine D₂ | 0.994 | ~1.0 | Antagonism |
5-HT₂ₐ | 0.47 | ~0.5 | Antagonism |
5-HT₇ | 0.495 | >10 | Antagonism |
5-HT₁ₐ | 6.38 | ~6.0 | Partial agonism |
α₂C-adrenergic | 10.8 | Not reported | Antagonism |
• Implications for Drug Design
• Research Applications
ID-14326 is a biomarker in pharmacokinetic studies assessing:
Table 3: Research Implications of Metabolite 14326
Research Domain | Significance of ID-14326 |
---|---|
Pharmacokinetic Modeling | Refines lurasidone exposure predictions by accounting for active metabolites |
Drug-Drug Interactions | Explains CYP3A4-mediated variability in clinical response |
Receptor Occupancy | Contributes to net D₂/5-HT₂ₐ blockade beyond parent drug |
Biomarker Development | Potential indicator of metabolic pathway activity |
Current investigations focus on quantifying its penetration across the blood-brain barrier and contributions to lurasidone’s pro-cognitive effects in bipolar depression [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7